molecular formula C32H46N2O4 B12774474 [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate CAS No. 216988-52-2

[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate

Cat. No.: B12774474
CAS No.: 216988-52-2
M. Wt: 522.7 g/mol
InChI Key: YRDNBEPFVBMTNP-CLJLJLNGSA-N
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Description

[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[c]chromene core, a morpholinyl butanoate ester, and a cyano-substituted alkyl chain. Its intricate molecular architecture suggests it could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate typically involves multiple steps:

    Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the cyano-substituted alkyl chain: This step may involve a nucleophilic substitution reaction where a cyano group is introduced to the alkyl chain.

    Esterification with morpholinyl butanoate: The final step involves esterification, where the benzo[c]chromene core is reacted with morpholinyl butanoate under conditions that promote ester bond formation, such as the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[c]chromene core or the alkyl chain.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinyl butanoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[c]chromene core.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Material Science:

Biology

    Pharmacology: The compound could be investigated for its potential as a drug candidate due to its complex structure and possible biological activity.

    Biochemistry: Studies on its interaction with biological molecules and pathways.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

    Diagnostics: Possible applications in diagnostic assays or imaging.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]chromene Derivatives: Compounds with similar core structures but different substituents.

    Morpholinyl Esters: Compounds with morpholinyl ester groups but different core structures.

Uniqueness

    Structural Complexity: The combination of a benzo[c]chromene core, a cyano-substituted alkyl chain, and a morpholinyl butanoate ester makes this compound unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in similar compounds.

This detailed article provides a comprehensive overview of [(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

216988-52-2

Molecular Formula

C32H46N2O4

Molecular Weight

522.7 g/mol

IUPAC Name

[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate

InChI

InChI=1S/C32H46N2O4/c1-23-11-12-26-25(20-23)30-27(37-29(35)10-9-15-34-16-18-36-19-17-34)21-24(22-28(30)38-32(26,4)5)31(2,3)13-7-6-8-14-33/h11,21-22,25-26H,6-10,12-13,15-20H2,1-5H3/t25-,26-/m1/s1

InChI Key

YRDNBEPFVBMTNP-CLJLJLNGSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC(=O)CCCN4CCOCC4)C(C)(C)CCCCC#N)OC2(C)C

Origin of Product

United States

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